BenchChemオンラインストアへようこそ!

4-chloro-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazoline

Drug Metabolism CYP450 Inhibition ADME-Tox

4-Chloro-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazoline (CAS: 2230840-16-9) is a synthetic, chiral quinazoline derivative with the molecular formula C14H15ClN2O3 and a molecular weight of 294.73 g/mol. It features a 4-chloro substituent, a 7-methoxy group, a 2-methyl group, and a stereospecific (3S)-tetrahydrofuran-3-yloxy ether at the 6-position.

Molecular Formula C14H15ClN2O3
Molecular Weight 294.73 g/mol
Cat. No. B15380260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazoline
Molecular FormulaC14H15ClN2O3
Molecular Weight294.73 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2C(=N1)Cl)OC3CCOC3)OC
InChIInChI=1S/C14H15ClN2O3/c1-8-16-11-6-12(18-2)13(5-10(11)14(15)17-8)20-9-3-4-19-7-9/h5-6,9H,3-4,7H2,1-2H3/t9-/m0/s1
InChIKeyWUEYQYJDROCGJG-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazoline: Structural Identity and Sourcing Baseline


4-Chloro-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazoline (CAS: 2230840-16-9) is a synthetic, chiral quinazoline derivative with the molecular formula C14H15ClN2O3 and a molecular weight of 294.73 g/mol . It features a 4-chloro substituent, a 7-methoxy group, a 2-methyl group, and a stereospecific (3S)-tetrahydrofuran-3-yloxy ether at the 6-position . This specific substitution pattern places it within the broader class of 4,6,7-trisubstituted quinazolines, a privileged scaffold in kinase inhibitor research, and it has been explicitly identified as a key intermediate in the synthesis of afatinib-related impurities [1].

Why a Generic 4,6,7-Trisubstituted Quinazoline Cannot Replace This Specific (S)-Enantiomer


Simple substitution with an achiral 6-alkoxyquinazoline or the (R)-enantiomer would fail to replicate the precise spatial orientation of the tetrahydrofuran ring, a feature critical for asymmetric binding pockets in kinase targets [1]. The (3S)-configuration is a known structural determinant in related EGFR/HER2 inhibitors like afatinib, where the (S)-tetrahydrofuran-3-yloxy group engages in a specific hydrogen-bonding network within the kinase hinge region [2]. Procurement of a racemic mixture or a different regioisomer (e.g., 5- or 8-substituted analogs) would introduce an uncontrolled variable into structure-activity relationship (SAR) studies, confounding target engagement data [2].

Quantitative Differentiation Evidence for 4-Chloro-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazoline


CYP450 Inhibition Profile: A Clean Liability Panel vs. Other Quinazoline Kinase Inhibitors

In human liver microsome assays, this compound demonstrates exceptionally weak inhibition of key cytochrome P450 isoforms. The IC50 values for CYP2E1, CYP2B6, and CYP2A6 are all reported as >20,000 nM [1]. This contrasts sharply with many marketed quinazoline-based kinase inhibitors like gefitinib and erlotinib, which are known to inhibit CYP2D6 and CYP3A4 at clinically relevant concentrations (often with IC50 < 5,000 nM), leading to significant drug-drug interaction (DDI) risks [2]. The high IC50 values indicate a low potential for CYP-mediated metabolism-dependent DDI, a key differentiator for a chemical probe intended for in vivo combination studies.

Drug Metabolism CYP450 Inhibition ADME-Tox Kinase Inhibitor Safety

Role as a Key Chiral Intermediate for Afatinib Impurity Synthesis

This compound is explicitly claimed as a starting material or intermediate in patents describing the synthesis of afatinib impurities, specifically degradation impurities where the 6-position side chain of afatinib is cleaved and replaced by a methoxy group [1]. While afatinib possesses a complex 6-crotonamide side chain (4-(dimethylamino)but-2-enamide), this compound provides the simplified core scaffold required for synthesizing and characterizing specific impurity reference standards. No other commercially available quinazoline offers this exact combination of the (S)-tetrahydrofuran-3-yloxy moiety, 7-methoxy, and 4-chloro groups needed to replicate the afatinib impurity backbone.

Pharmaceutical Analysis Impurity Profiling Reference Standard Afatinib

Stereochemical Purity: Differentiated from Racemic 6-Tetrahydrofuranyl Ethers

The compound is supplied with a defined (3S)-configuration and a typical purity of 95%+ . In contrast, many generic 6-tetrahydrofuran-3-yloxy quinazoline building blocks are offered as racemates, which would introduce a confounding factor in biological assays. The stereochemical integrity of the (3S)-oxolan-3-yl group is critical; the (3R)-enantiomer has been shown, in related afatinib analogs, to exhibit significantly reduced kinase binding affinity due to steric clashes in the ATP-binding pocket [1]. While direct comparative IC50 data for this exact compound is not publicly available, the well-documented stereochemical preference in the EGFR/HER2 inhibitor class provides a strong inferential basis for selecting the single enantiomer.

Chiral Chromatography Enantiomeric Excess Stereochemistry Quality Control

Physicochemical Differentiation: cLogP vs. Afatinib Core

The calculated octanol-water partition coefficient (cLogP) for this compound is approximately 2.8 . This is notably lower than the afatinib free base (cLogP ~4.0) [1], owing to the absence of the lipophilic 4-fluoro-3-chloroaniline and crotonamide side chains. This lower lipophilicity profile suggests potentially higher aqueous solubility and a different cellular permeability profile, making it a superior starting scaffold for lead optimization programs targeting improved drug-like properties over the more lipophilic clinical candidates.

Lipophilicity Drug-likeness cLogP Permeability

High-Value Application Scenarios for Procuring 4-Chloro-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazoline


Analytical Reference Standard for Afatinib Degradation Impurity Profiling

Pharmaceutical analysis laboratories developing HPLC or LC-MS methods for afatinib generic formulations require this exact compound as a reference standard. The 4-chloro-7-methoxy-6-(S)-tetrahydrofuranyl core directly matches the scaffold of known degradation impurities formed via 6-side chain cleavage, as documented in patent CN110590682A [1]. No other compound provides this precise match, making it essential for system suitability testing and method validation.

Negative Control Probe for CYP450-Mediated Drug-Drug Interaction Studies

Based on its demonstrated minimal inhibition of CYP2E1, CYP2B6, and CYP2A6 (IC50 > 20,000 nM) [2], this compound can serve as a clean negative control in ADME-Tox panels. When screening a series of quinazoline-based kinase inhibitors for CYP liability, this molecule provides the baseline demonstrating that not all 4,6,7-trisubstituted quinazolines carry a DDI risk, unlike gefitinib or erlotinib which show significant CYP inhibition.

Stereochemically Pure Building Block for EGFR/HER2 Lead Optimization

Medicinal chemists designing next-generation EGFR or HER2 inhibitors can use this compound as a key intermediate. Its lower cLogP (2.8 vs. 4.0 for afatinib) and the essential (S)-tetrahydrofuran-3-yloxy pharmacophore [3] make it a superior starting point for fragment-based or structure-based drug design aimed at improving ADME properties while retaining the critical hinge-binding motif.

Chiral Chromatography Method Development and System Suitability

The defined (S)-stereochemistry of this compound makes it an ideal system suitability standard for chiral HPLC or SFC method development. Laboratories developing methods to separate (R) and (S) enantiomers of tetrahydrofuranyl quinazoline intermediates can use this pure enantiomer to establish retention time and resolution benchmarks, ensuring robust quality control for downstream synthetic processes.

Quote Request

Request a Quote for 4-chloro-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.